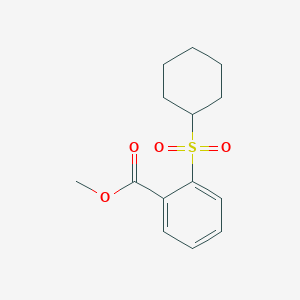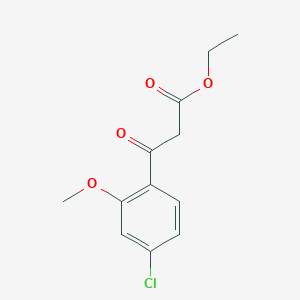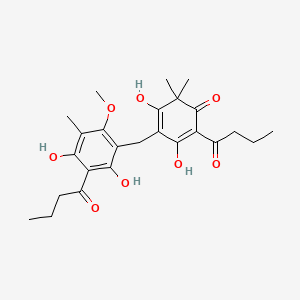
5-Methoxy-1H-indol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-1H-indol-2-amine: is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in many natural products and pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-1H-indol-2-amine typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions. For instance, the reaction of 5-methoxy-2-nitroaniline with ethyl glyoxylate in the presence of a reducing agent like iron powder can yield this compound .
Industrial Production Methods: Industrial production of indole derivatives, including this compound, often employs large-scale Fischer indole synthesis. This process is optimized for high yield and purity, involving the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxy-1H-indol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxindole derivative.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common, where the indole ring reacts with electrophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indoles, oxindoles, and reduced derivatives, which have significant applications in medicinal chemistry .
Scientific Research Applications
Chemistry: 5-Methoxy-1H-indol-2-amine is used as a building block in the synthesis of more complex indole derivatives. It serves as a precursor in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in modulating biological pathways. It is used in the synthesis of bioactive molecules that can interact with various biological targets .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders, cancer, and infectious diseases. Its derivatives are being explored for their therapeutic potential .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Methoxy-1H-indol-2-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors, enzymes, and other proteins, modulating their activity. The compound’s effects are mediated through pathways involving neurotransmitters, signal transduction, and gene expression .
Comparison with Similar Compounds
5-Methoxy-N,N-diisopropyltryptamine: A tryptamine derivative with hallucinogenic properties.
5-Methoxy-2-methylindole: Another indole derivative with distinct chemical and biological properties.
Uniqueness: 5-Methoxy-1H-indol-2-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical reactivity and biological activity. Its methoxy group at the 5-position and amino group at the 2-position make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
5-methoxy-1H-indol-2-amine |
InChI |
InChI=1S/C9H10N2O/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,10H2,1H3 |
InChI Key |
RNFBAMOIYQNYCB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


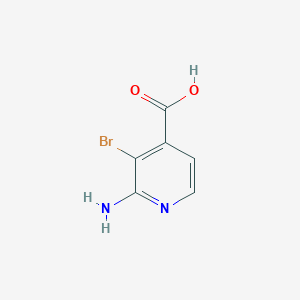
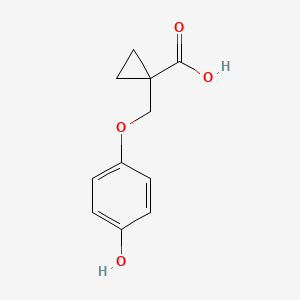
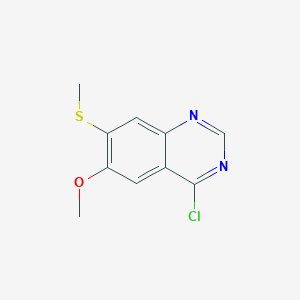
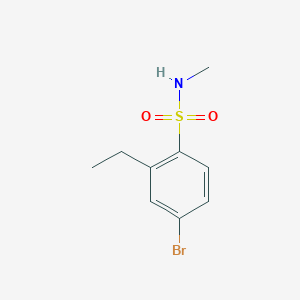
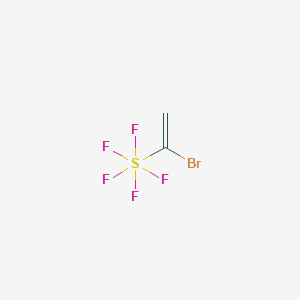
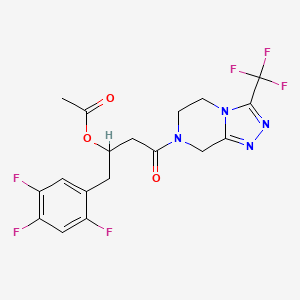


![3-[3-(Trifluoromethyl)phenoxy]propanal](/img/structure/B15090397.png)
